

Application Notes: Quantification of Neuromedin C using ELISA

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Compound of Interest

Compound Name: Neuromedin C

Cat. No.: B1662679

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Introduction

Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1] It is identical to the C-terminal fragment of Gastrin-Releasing Peptide (GRP) [18-27] and exerts its biological effects through the GRP receptor (GRPR), also known as BB2, a G protein-coupled receptor.[1][2] **Neuromedin C** is involved in a variety of physiological processes, including smooth muscle contraction, the release of gastrointestinal hormones, and neurotransmission. [1][3] Given its role in both normal physiology and pathological conditions, accurate quantification of **Neuromedin C** in biological samples is crucial for researchers in neuroscience, endocrinology, and drug development.

Assay Principle

Due to its small size, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method for the accurate quantification of **Neuromedin C**. This assay is based on the principle of competition between the **Neuromedin C** in the sample and a known amount of labeled (e.g., biotinylated) **Neuromedin C** for binding to a limited number of anti-**Neuromedin C** antibody-coated microplate wells. The amount of labeled **Neuromedin C** bound to the antibody is inversely proportional to the concentration of **Neuromedin C** in the sample. The signal is then detected using a substrate that reacts with the enzyme conjugated to the labeled peptide, and the concentration of **Neuromedin C** in the unknown samples is determined by comparing the signal to a standard curve.

Experimental Protocols

A. Sample Preparation

Proper sample collection and preparation are critical for accurate **Neuromedin C** quantification.

Sample Type	Protocol
Serum	Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Plasma	Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatant	Centrifuge cell culture media at 3,000 rpm for 15 minutes at 4°C to remove any cellular debris. Collect the supernatant and store at -20°C or -80°C.
Tissue Homogenates	Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a lysis buffer and centrifuge at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant and store at -20°C or -80°C.

B. Competitive ELISA Protocol for **Neuromedin C** Quantification

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

Materials:

- Anti-**Neuromedin C** antibody (for coating)
- **Neuromedin C** standard peptide
- Biotinylated **Neuromedin C**
- Streptavidin-HRP (Horse Radish Peroxidase)
- 96-well microplate
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Protocol Steps:

Step	Procedure
1. Coating	Dilute the anti-Neuromedin C antibody in Coating Buffer. Add 100 μ L of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
2. Washing	Aspirate the coating solution and wash the plate three times with 200 μ L of Wash Buffer per well.
3. Blocking	Add 200 μ L of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
4. Washing	Aspirate the blocking solution and wash the plate three times with 200 μ L of Wash Buffer per well.
5. Competitive Reaction	Add 50 μ L of Neuromedin C standard or sample to the appropriate wells. Then, add 50 μ L of diluted biotinylated Neuromedin C to each well. Incubate for 2 hours at room temperature with gentle shaking.
6. Washing	Aspirate the solution and wash the plate three times with 200 μ L of Wash Buffer per well.
7. HRP Conjugation	Add 100 μ L of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
8. Washing	Aspirate the solution and wash the plate five times with 200 μ L of Wash Buffer per well.
9. Substrate Incubation	Add 100 μ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
10. Stop Reaction	Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
11. Absorbance Reading	Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

C. Data Analysis

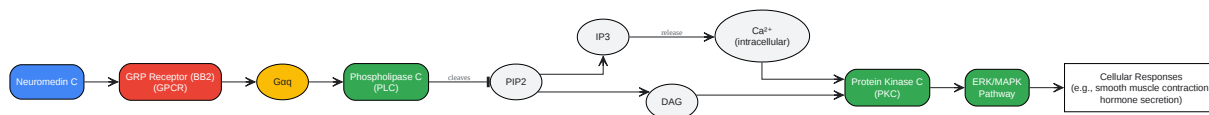
- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other absorbance readings.
- Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding **Neuromedin C** concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of **Neuromedin C** in the samples by interpolating their average absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Quantitative Data Summary

Parameter	Value
Assay Type	Competitive ELISA
Standard Curve Range	Typically 0.1 - 10 ng/mL (requires optimization)
Sample Volume	50 µL
Incubation Times	Coating: Overnight; Blocking: 1-2 hours; Competitive Reaction: 2 hours; HRP Conjugation: 1 hour; Substrate: 15-30 minutes
Wavelength	450 nm

Visualizations

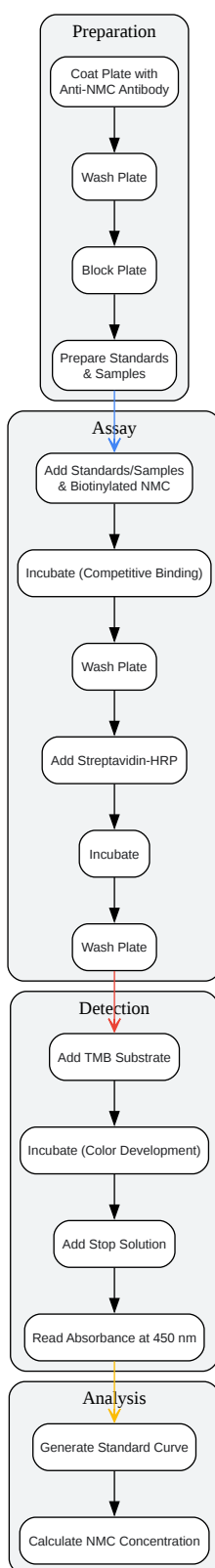
Neuromedin C Signaling Pathway



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Caption: **Neuromedin C** signaling cascade via the GRP receptor.

Experimental Workflow for **Neuromedin C** ELISA



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Caption: Workflow for **Neuromedin C** quantification by competitive ELISA.

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